2-(4-ethoxyphenoxy)ethanol
Description
2-(4-ethoxyphenoxy)ethanol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a colorless liquid that is often used in various chemical and industrial applications due to its unique properties.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKODGWSKWZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500996 | |
| Record name | 2-(4-Ethoxyphenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75631-61-7 | |
| Record name | 2-(4-Ethoxyphenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethanol, 2-(4-ethoxyphenoxy)- typically begins with catechol and 1,2-dibromoethane.
Reaction Steps:
Industrial Production Methods:
Raw Materials: 2-ethoxyphenoxy and 1,2-dibromoethane are used as raw materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-ethoxyphenoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aqueous alkali solutions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted ethers.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- 2-(4-ethoxyphenoxy)ethanol exerts its effects by interacting with specific molecular targets, including enzymes and receptors.
- It can alter the activity of enzymes involved in metabolic pathways and affect the function of cellular receptors .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ethanol, 2-(2-ethoxyethoxy)-: Similar structure but different functional groups.
Ethanol, 2-(4-methylphenoxy)-: Similar phenoxy group but different alkyl substituents.
Uniqueness:
Biological Activity
2-(4-ethoxyphenoxy)ethanol is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound, with the chemical formula C10H14O3, is characterized by an ethoxy group attached to a phenoxy moiety. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. A notable study demonstrated that certain derivatives inhibited cell migration and induced G2/M phase arrest in A375 melanoma cells, suggesting a potential mechanism for their anticancer effects .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide | HCT-116 Colon Carcinoma | 0.29 | Induces apoptosis and cell cycle arrest |
| Compound CHJ04022R | A375 Melanoma | 0.04 - 1 | Inhibits migration via PI3K/NF-κB pathway |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown the ability to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases. The nitro group present in some derivatives may contribute to their biological activity by forming reactive intermediates that interact with cellular components, influencing signaling pathways and gene expression.
The mechanisms by which this compound and its derivatives exert their biological effects are multifaceted:
- Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest at specific phases (e.g., G2/M), leading to inhibited proliferation of cancer cells .
- Apoptosis Induction : Compounds similar to this compound have been shown to promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Migration : Research suggests that these compounds can inhibit cell migration through the downregulation of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during metastasis .
Case Studies
Several studies have provided insights into the biological activities of this compound:
- Study on Melanoma Cells : A study demonstrated that treatment with a derivative of this compound significantly reduced the viability of A375 melanoma cells while promoting apoptosis. The study utilized flow cytometry to assess apoptotic populations after treatment with varying concentrations .
- Colon Cancer Research : Another investigation focused on HCT-116 colon carcinoma cells, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
